molecular formula C23H33NO4 B107639 17-phenyl-trinor-PGF2alpha amide CAS No. 155205-89-3

17-phenyl-trinor-PGF2alpha amide

Cat. No.: B107639
CAS No.: 155205-89-3
M. Wt: 387.5 g/mol
InChI Key: RAGQWYIPCPFTJC-KDACTHKWSA-N
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Description

17-phenyl-trinor-PGF2alpha amide is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is known for its potent agonistic activity on the prostaglandin F (FP) receptor, making it significant in various biological and medical applications .

Mechanism of Action

Target of Action

The primary target of 17-Phenyl-Trinor-PGF2alpha Amide is the prostaglandin F2alpha (PGF2alpha) receptor , also known as the FP receptor . This receptor plays a crucial role in various physiological processes, including smooth muscle contraction and luteolysis .

Mode of Action

This compound is a prostaglandin F2alpha (PGF2alpha) analog . It competes with native PGF2alpha for binding to the FP receptor . This interaction triggers a series of intracellular events, leading to the physiological responses associated with PGF2alpha.

Pharmacokinetics

It is known that prostaglandin analogs are metabolically stable . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of PGF2alpha, given its role as a PGF2alpha analog. These effects can include smooth muscle contraction and luteolysis . The specific effects would depend on the tissue and cell types expressing the FP receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-phenyl-trinor-PGF2alpha amide involves multiple steps, starting from the basic prostaglandin structureThe reaction conditions typically involve the use of organic solvents like ethanol, DMF, and DMSO, with specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 17-phenyl-trinor-PGF2alpha amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .

Scientific Research Applications

17-phenyl-trinor-PGF2alpha amide has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin analogs.

    Biology: Investigated for its role in modulating intraocular pressure and luteolysis.

    Medicine: Utilized in the treatment of glaucoma and ocular hypertension due to its FP receptor agonistic activity.

    Industry: Employed in the formulation of ocular hypotensive drugs.

Comparison with Similar Compounds

    Bimatoprost: Another prostaglandin analog used for similar applications.

    Latanoprost: Known for its ocular hypotensive properties.

    Travoprost: Used in the treatment of glaucoma.

Uniqueness: 17-phenyl-trinor-PGF2alpha amide is unique due to its specific structural modifications, which enhance its stability and potency as an FP receptor agonist. This makes it particularly effective in reducing intraocular pressure with fewer side effects compared to other analogs .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO4/c24-23(28)11-7-2-1-6-10-19-20(22(27)16-21(19)26)15-14-18(25)13-12-17-8-4-3-5-9-17/h1,3-6,8-9,14-15,18-22,25-27H,2,7,10-13,16H2,(H2,24,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGQWYIPCPFTJC-KDACTHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110291
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155205-89-3
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155205-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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